3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione -

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

Catalog Number: EVT-5095535
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

DPI-221 [4-((α-S)-α-((2S,5R)-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide]

    Compound Description: DPI-221 is a novel benzhydrylpiperazine compound characterized as a selective δ-opioid receptor agonist. It exhibits high affinity for the δ-opioid receptor (Ki = 2.0 ± 0.7 nM) with significantly lower affinity for μ and κ opioid receptors [, , ]. DPI-221 acts as an agonist in the mouse isolated vas deferens, inhibiting electrically induced contractions. This effect is indicative of its δ-opioid receptor activity. Additionally, DPI-221 demonstrates potent efficacy in modifying bladder activity, increasing the interval between micturition events in normal rats [, , ].

    Compound Description: (2S,3R)TMT-l-Tic-OH is a constrained opioid peptide recognized for its high affinity and selectivity for δ-opioid receptors [, ]. It acts as a potent and selective δ-opioid receptor antagonist in the mouse brain. Unlike agonists, it doesn't activate G protein but effectively blocks the effects of δ-opioid agonists like deltorphin II without affecting μ-opioid agonist responses [, ]. This selectivity makes it a valuable tool for investigating the specific roles of δ-opioid receptors in various physiological processes.

    Compound Description: SNC80 is a well-characterized δ-opioid receptor agonist known for its high selectivity and potency [, , , ]. It has been extensively studied for its potential therapeutic effects in various conditions, including Parkinson's disease and pain management. SNC80 demonstrates efficacy in attenuating motor deficits in animal models of Parkinson's disease, primarily through its actions on δ-opioid receptors in the substantia nigra reticulata [].

N-(3-amino-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl) benzamide

    Compound Description: This compound serves as a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia []. It is structurally similar to imatinib, lacking only the benzamide group that is crucial for imatinib's kinase inhibitory activity.

(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (Compound A)

    Compound Description: This piperazine derivative demonstrates antiproliferative activity against the K562 human chronic myelogenous leukemia cell line []. It exhibits an IC50 value of 30.10 ± 1.6 μg/mL, indicating its potential as an anti-cancer agent. Compound A also exhibits synergistic effects when combined with established anticancer drugs like cytosine arabinoside or mithramycin [].

    Compound Description: Similar to Compound A, (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine exhibits antiproliferative effects against the K562 human chronic myelogenous leukemia cell line []. It is also a piperazine derivative and exhibits an IC50 value of 4.60 ± 0.4 μg/mL, indicating its potent inhibitory activity against the proliferation of K562 cells [].

Properties

Product Name

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3

InChI Key

XMWWJVOAGGNCFL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.